molecular formula C30H40O8 B2925322 [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate CAS No. 107368-83-2

[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate

Cat. No.: B2925322
CAS No.: 107368-83-2
M. Wt: 528.642
InChI Key: KENJIKRHUJUWFQ-YKEYTUGJSA-N
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Description

The compound [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate is a highly complex oxygenated polycyclic molecule. Key structural features include:

  • Pentacyclic backbone: A 13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-ene framework, incorporating fused cyclohexane, cyclopentane, and ether-linked rings.
  • Functional groups: Two acetyloxy (ester) groups at positions 4 and 16, hydroxyl groups at positions 11 and 18, and a furan-3-yl substituent at position 4.
  • Substituents: Four methyl groups (positions 1, 5, 10, 15) and one double bond (C8–C9).

Properties

IUPAC Name

[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O8/c1-15(31)37-22-12-21(33)30(6)20-11-23(38-16(2)32)28(4)18(17-9-10-35-13-17)7-8-19(28)29(20,5)26(34)24-25(30)27(22,3)14-36-24/h8-10,13,18,20-26,33-34H,7,11-12,14H2,1-6H3/t18-,20-,21-,22+,23-,24+,25-,26+,27+,28-,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENJIKRHUJUWFQ-YKEYTUGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H]2[C@@]3([C@@H](C[C@@H]([C@]4([C@H]3[C@@H]([C@@H]([C@@]2(C5=CC[C@@H]([C@@]15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate is a complex organic molecule with significant biological activity that has garnered attention in recent years. This article reviews its biological properties based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C32H42O9 and a molecular weight of 570.679 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC32H42O9
Molecular Weight570.679 g/mol
Purity≥ 95%

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing furan rings exhibit promising anticancer properties. For instance:

  • In vitro Studies : A study evaluating various benzo[b]furan derivatives demonstrated significant growth inhibition against several cancer cell lines (L1210, FM3A/0) with IC50 values ranging from 16 to 24 nM for the most active compounds . Although specific data for the compound is limited in the literature directly referencing it as an anticancer agent, its structural similarity to active derivatives suggests potential efficacy.

Antioxidant Activity

The compound's structure suggests possible antioxidant properties due to the presence of hydroxyl groups and furan moieties which are known to scavenge free radicals:

  • Experimental Findings : Research involving similar furan-containing compounds has shown their ability to modulate oxidative stress markers in biological systems . These findings imply that our compound may also possess antioxidant capabilities.

The exact mechanisms by which this compound exerts its biological effects remain under investigation; however:

  • Cell Cycle Modulation : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that certain furan derivatives can trigger apoptotic pathways in malignant cells.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing furan derivatives reported that modifications at specific positions on the furan ring significantly enhanced anticancer activity . This suggests that structural variations in our target compound could lead to improved biological outcomes.

Study 2: Antioxidant Effects in Animal Models

In an animal model study involving related compounds with furan rings and hydroxyl groups:

  • Findings : The administration of these compounds resulted in reduced oxidative stress markers and improved overall health metrics in treated rats compared to controls .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound ID / Name Molecular Weight (g/mol) Key Structural Features Functional Groups Notable Properties (Inferred)
Target Compound ~480–500* Pentacyclic, furan-3-yl, four methyl groups, two acetyloxy groups Esters, hydroxyls, ether High polarity due to oxygen content
q: [(1R,6R,11R,14S,16S,18R)-10,14,18-trihydroxy-6-methyl-2-oxo-7-(6-oxopyran-3-yl)-3-oxapentacyclo[...]nonadecan-16-yl] acetate Not provided Pentacyclic, 6-oxopyran-3-yl, methyl, three hydroxyls Ketone, esters, hydroxyls Likely lower stability due to ketone
Entry 15: [(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[...]nonadec-13-en-19-yl] acetate 482.572 Pentacyclic, furan-3-yl, five methyl groups, two ketones Esters, ketones Higher hydrophobicity from methyl groups
(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[...]heptadec-13-ene-9-carboxylic acid Not provided Pentacyclic, carboxylic acid, methylene, hydroxyls Carboxylic acid, hydroxyls Enhanced solubility in aqueous media
[(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-Methoxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[...]octadecanyl] acetate Not provided Pentacyclic, methoxy, methylheptenyl, methyl groups Esters, ether Potential lipophilicity from alkyl chain
[(2s,3r)-1-[(4as,8as)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]-6-(furan-3-yl)-3-methylhexan-2-yl]oxysulfonic acid Not provided Hexahydronaphthalene core, furan-3-yl, sulfonic acid Sulfonic acid, ester High acidity and reactivity

*Estimated based on similar compounds in and .

Key Findings from Structural Comparisons:

Oxygen-Rich Frameworks :

  • The target compound and compound q () share pentacyclic backbones with oxygen bridges, but the latter includes a pyran-derived ketone, which may reduce stability compared to the target’s hydroxyl and ester groups .
  • Entry 15 () has a dioxapentacyclo system with two ketones, contrasting with the target’s hydroxyl and acetyloxy substituents .

Substituent Effects :

  • The furan-3-yl group in the target compound and Entry 15 () is associated with π-π interactions in biological systems, but Entry 15’s additional methyl groups may hinder solubility .
  • The carboxylic acid in ’s compound enhances aqueous solubility but reduces membrane permeability compared to the target’s esters .

Functional Group Diversity :

  • Sulfonic acid in ’s compound introduces strong acidity, unlike the target’s neutral esters, suggesting divergent applications (e.g., surfactants vs. prodrugs) .
  • Methoxy and alkyl chains in ’s compound increase lipophilicity, which could favor blood-brain barrier penetration relative to the target .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for producing this compound, and how can its stereochemical complexity be managed?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., SEQ9 derivatives in ) involves modular assembly of polycyclic cores via iterative coupling reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) are critical. High-performance liquid chromatography (HPLC) with chiral stationary phases can resolve enantiomers, as evidenced by retention time (Tr = 1.15 min) and mass spectrometry ([M+H]+: 1243) data .

Q. Which spectroscopic and computational techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C}- and 1H^{1}\text{H}-NMR, resolves substituent positions (e.g., acetyloxy groups at C16 and C4). X-ray crystallography is definitive for validating the pentacyclic scaffold. InChI descriptors (e.g., ) and computational tools like density functional theory (DFT) optimize geometry and predict spectral data .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring detect degradation products. Hydrolysis of acetyloxy groups is a key degradation pathway; kinetic modeling (Arrhenius equation) predicts shelf-life. Mass fragmentation patterns (e.g., loss of 60 Da for acetate groups) aid in identifying degradation intermediates .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s bioactivity, and how can they be tested?

  • Methodological Answer : If the compound shares structural motifs with lipogenesis inhibitors (e.g., soraphen A in ), molecular docking against acetyl-CoA carboxylase (ACC) or fatty acid synthase (FAS) can predict binding affinity. In vitro assays (e.g., 14C^{14}\text{C}-acetate incorporation in hepatocytes) quantify lipid synthesis inhibition. Structure-activity relationship (SAR) studies should vary substituents (e.g., furan-3-yl vs. phenyl) to isolate pharmacophores .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Advanced formulations (e.g., lipid nanoparticles) improve solubility, while 19F^{19}\text{F}-NMR or radiolabeled tracers (e.g., 3H^{3}\text{H}) track absorption in vivo. Contradictions may arise from polymorphic forms; differential scanning calorimetry (DSC) identifies metastable states .

Q. What strategies are effective for scaling up synthesis without compromising stereochemical purity?

  • Methodological Answer : Continuous flow chemistry minimizes batch-to-batch variability. Immobilized enzymes (e.g., lipases for acetylation) enhance regioselectivity. Process analytical technology (PAT), such as inline FTIR, monitors reaction progress. Membrane separation (e.g., nanofiltration) purifies intermediates, as classified under CRDC subclass RDF2050104 .

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